Foreword: The Rationale and Significance of Tin(II) Ethanolate
Foreword: The Rationale and Significance of Tin(II) Ethanolate
An In-Depth Technical Guide to the Synthesis and Characterization of Tin(II) Ethanolate
In the landscape of modern materials science and catalysis, metal alkoxides serve as indispensable molecular building blocks. Among these, tin(II) alkoxides, such as tin(II) ethanolate (Sn(OC₂H₅)₂), have garnered significant attention. Their utility stems from their role as highly effective precursors in sol-gel processes and chemical vapor deposition (CVD) for creating well-defined tin oxide materials, which are critical components in gas sensors, transparent conducting films, and solar cells.[1] Furthermore, the catalytic activity of tin(II) compounds is well-established, particularly in ring-opening polymerizations for producing biodegradable polyesters like polylactic acid (PLA).[2][3]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of tin(II) ethanolate. It is designed for researchers and professionals who require not just a procedural outline, but a deeper understanding of the causality behind each experimental step. We will explore the nuances of handling air- and moisture-sensitive compounds and detail the analytical workflow required to validate the synthesis of this important chemical precursor.
Part 1: Synthesis of Tin(II) Ethanolate via Metathesis
The synthesis of tin(II) ethanolate is predicated on a salt metathesis reaction, a robust and common strategy for preparing metal alkoxides.[1] The core principle involves the reaction between a tin(II) halide, typically anhydrous tin(II) chloride (SnCl₂), and a sodium ethoxide solution. The thermodynamic driving force for this reaction is the formation of a highly stable, insoluble salt (sodium chloride), which precipitates from the reaction medium, effectively driving the equilibrium towards the desired product.
Causality in Experimental Design: A Self-Validating Protocol
The successful synthesis of tin(II) ethanolate hinges on the stringent exclusion of atmospheric oxygen and moisture. This is not merely a suggestion but a critical parameter for the integrity of the final product.
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Inert Atmosphere (Nitrogen or Argon): Tin(II) compounds are readily oxidized to the more stable tin(IV) state in the presence of oxygen.[4][5] Performing the entire synthesis under an inert atmosphere is non-negotiable to prevent the formation of tin(IV) impurities, which would compromise the material's performance as a specific Sn(II) precursor.
-
Anhydrous Reagents and Solvents: Tin(II) ethanolate is highly susceptible to hydrolysis.[6][7] Any trace of water will react with the product to form tin(II) hydroxide or oxide-alkoxide intermediates, leading to an impure and ill-defined material.[7][8] The use of absolute ethanol and anhydrous tin(II) chloride is therefore mandatory.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of tin(II) ethanolate.
Detailed Step-by-Step Synthesis Protocol
Materials:
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Sodium metal (Na)
-
Absolute Ethanol (EtOH), anhydrous
-
Anhydrous Tin(II) Chloride (SnCl₂)
-
Anhydrous Pentane
-
Schlenk line apparatus, cannulas, and oven-dried glassware
Procedure:
-
Preparation of Sodium Ethoxide (0.5 M Solution): a. Under a positive pressure of nitrogen, carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) to a Schlenk flask containing 100 mL of absolute ethanol at 0°C (ice bath). b. Stir the mixture until all the sodium has reacted and dissolved completely. This reaction is exothermic and produces hydrogen gas; ensure proper venting.
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Reaction with Tin(II) Chloride: a. In a separate Schlenk flask, dissolve anhydrous tin(II) chloride (4.74 g, 25 mmol) in 50 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution. Cool the solution back to room temperature. b. Using a cannula, slowly add the tin(II) chloride solution dropwise to the stirred sodium ethoxide solution, which should be maintained at 0°C. c. A voluminous white precipitate of sodium chloride will form immediately. d. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 3 hours to ensure the reaction goes to completion.
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Isolation and Purification: a. Separate the precipitated sodium chloride from the solution containing tin(II) ethanolate via filtration under an inert atmosphere (e.g., using a Schlenk filter stick or a cannula filter). b. Transfer the filtrate to a clean Schlenk flask and remove the ethanol solvent under reduced pressure (in vacuo) to yield a white solid. c. Wash the resulting solid twice with 20 mL portions of cold, anhydrous pentane to remove any unreacted starting materials or soluble byproducts. Decant the pentane washings. d. Dry the final product, a fine white powder, under high vacuum for several hours to remove any residual solvent.[6]
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Storage: a. Store the synthesized tin(II) ethanolate under a dry, inert atmosphere (e.g., in a glovebox or a sealed Schlenk tube) to prevent degradation. The compound is extremely sensitive to moisture and air.[9]
Part 2: Comprehensive Characterization
Characterization is a critical, self-validating step to confirm the identity, purity, and structural integrity of the synthesized tin(II) ethanolate. A multi-technique approach is essential for a complete and unambiguous analysis.
Physical Properties
A summary of the key physical properties of tin(II) ethanolate is presented below.
| Property | Value | Source |
| Chemical Formula | Sn(OC₂H₅)₂ | [6] |
| Molecular Weight | 208.83 g/mol | [6] |
| Appearance | White powder | [6] |
| Melting Point | >200 °C (decomposes) | [6] |
| Solubility | Reacts with water; slightly soluble in some organic solvents | [6][9] |
Characterization Workflow Diagram
Caption: Analytical techniques for the characterization of tin(II) ethanolate.
Analytical Methodologies and Expected Results
1. Fourier-Transform Infrared (FTIR) Spectroscopy
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Principle: This technique identifies the vibrational modes of functional groups within the molecule. It is exceptionally useful for confirming the formation of the Sn-O-C linkage and the absence of hydroxyl groups from water or residual ethanol.
-
Protocol: Acquire the spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.
-
Expected Data:
-
Absence of a broad absorption band around 3200-3500 cm⁻¹, which would indicate O-H stretching from water or alcohol contamination.[10][11]
-
Presence of characteristic C-H stretching and bending vibrations from the ethyl groups (~2850-2980 cm⁻¹ and ~1380-1450 cm⁻¹).
-
A key indicator is the appearance of strong absorption bands in the low-frequency region (typically 500-700 cm⁻¹) corresponding to Sn-O stretching vibrations, confirming the formation of the metal alkoxide.[12][13]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides detailed information about the atomic structure and chemical environment. For tin(II) ethanolate, ¹H, ¹³C, and ¹¹⁹Sn NMR are all highly informative.
-
Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., d₈-toluene or C₆D₆) under an inert atmosphere in an NMR tube fitted with a J. Young valve.
-
Expected Data:
-
¹H NMR: Will show two signals corresponding to the ethoxy ligand: a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-), with an integration ratio of 3:2.
-
¹³C NMR: Will display two distinct resonances for the two carbon atoms of the ethoxy ligand.
-
¹¹⁹Sn NMR: This is the most definitive NMR technique. Tin has three NMR-active isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher sensitivity.[14][15] Tin(II) compounds exhibit a characteristic chemical shift range that is distinct from Sn(IV) compounds, allowing for unambiguous confirmation of the tin oxidation state.[14][16]
-
3. Powder X-ray Diffraction (PXRD)
-
Principle: PXRD is used to analyze the crystalline structure of a solid material. It provides a unique "fingerprint" that can be used to identify the compound and assess its phase purity.[17]
-
Protocol: A finely ground powder sample is analyzed using a powder diffractometer.
-
Expected Data: The resulting diffractogram should show a distinct pattern characteristic of crystalline tin(II) ethanolate. Crucially, the pattern should be free of sharp peaks corresponding to potential crystalline impurities, most notably sodium chloride (NaCl), which is the primary byproduct of the synthesis.
4. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides critical information on the material's thermal stability and decomposition pathway.
-
Protocol: A small, known mass of the sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Expected Data: The TGA curve will show a stable baseline up to the decomposition temperature. A distinct weight loss step will occur as the compound decomposes, likely through the loss of the ethanolate ligands to form tin(II) oxide (SnO). The residual mass at the end of the experiment should correspond to the theoretical mass of SnO.
| Characterization Technique | Purpose | Expected Key Result |
| FTIR Spectroscopy | Confirm functional groups and purity | Presence of Sn-O stretching bands; absence of broad O-H band. |
| ¹H & ¹³C NMR | Verify ligand structure | Signals corresponding to the ethoxy (-OCH₂CH₃) group. |
| ¹¹⁹Sn NMR | Determine tin oxidation state & environment | Chemical shift in the characteristic range for Sn(II) compounds. |
| Powder XRD | Assess crystallinity and phase purity | Unique diffraction pattern for Sn(OC₂H₅)₂; absence of NaCl peaks. |
| TGA | Evaluate thermal stability | A clear decomposition step with a residual mass corresponding to SnO. |
Conclusion
The synthesis of tin(II) ethanolate is a foundational procedure for accessing a versatile precursor for advanced materials. The success of the synthesis is inextricably linked to a rigorous adherence to anhydrous and anaerobic conditions. This guide has detailed a reliable metathesis protocol and, equally importantly, has outlined the comprehensive analytical workflow required to validate the outcome. By employing a combination of spectroscopic, structural, and thermal analysis techniques, researchers can confidently confirm the identity, purity, and integrity of the synthesized tin(II) ethanolate, ensuring its suitability for demanding applications in materials science and catalysis.
References
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Ding, G., He, X., Zhang, H., & Fu, H. (2022). Ethanol-assisted synthesis of two-dimensional tin(ii) halide perovskite single crystals for amplified spontaneous emission. Journal of Materials Chemistry C, 10, 10902. [Link]
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